An In-depth Technical Guide to 2-Amino-5-methyl-3-thiophenecarbonitrile
An In-depth Technical Guide to 2-Amino-5-methyl-3-thiophenecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-methyl-3-thiophenecarbonitrile, a polysubstituted aminothiophene, is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of the atypical antipsychotic drug, Olanzapine.[1][2] Its unique molecular architecture, featuring a thiophene ring substituted with amino, methyl, and cyano groups, imparts it with versatile reactivity, making it a valuable building block in pharmaceutical and organic synthesis.[1][3] This document provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and handling of 2-Amino-5-methyl-3-thiophenecarbonitrile.
Chemical and Physical Properties
2-Amino-5-methyl-3-thiophenecarbonitrile is typically a light yellow to brown crystalline powder.[3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆N₂S | [4] |
| Molecular Weight | 138.19 g/mol | [4] |
| CAS Number | 138564-58-6 | [4] |
| Appearance | Light yellow to brown powder/crystal | [3] |
| Melting Point | 101-105 °C | [3] |
| Boiling Point | 318.5 °C at 760 mmHg (Predicted) | [5] |
| Solubility | Soluble in Methanol | [5] |
| Purity | ≥ 98% (GC) | [3] |
Synthesis
The primary method for synthesizing 2-Amino-5-methyl-3-thiophenecarbonitrile is the Gewald reaction , a multi-component condensation reaction.[6] This one-pot synthesis is valued for its efficiency in constructing the highly substituted thiophene ring system.[6]
Gewald Reaction Mechanism
The Gewald reaction proceeds through an initial Knoevenagel condensation between an aldehyde or ketone (in this case, propionaldehyde) and an active methylene compound (malononitrile), catalyzed by a base.[7][8] This is followed by the addition of elemental sulfur to the α-thiolated intermediate, which then undergoes cyclization and subsequent tautomerization to yield the final 2-aminothiophene product.[7]
Caption: Gewald reaction mechanism for the synthesis of 2-Amino-5-methyl-3-thiophenecarbonitrile.
Experimental Protocol: Synthesis via Gewald Reaction
The following protocol is a representative procedure for the synthesis of 2-Amino-5-methyl-3-thiophenecarbonitrile.
Materials:
-
Propionaldehyde
-
Malononitrile
-
Elemental Sulfur
-
Dimethylformamide (DMF)
-
Triethylamine
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine elemental sulfur (46.2 g) and propionaldehyde (100 g) in dimethylformamide (200 ml).[9]
-
Cool the mixture to 5°C.[9]
-
Slowly add triethylamine (113.2 ml) to the cooled mixture.[9]
-
Separately, dissolve malononitrile (95.2 g) in dimethylformamide (200 ml).[9]
-
Add the malononitrile solution to the reaction mixture.[9]
-
Stir the reaction mixture for 45 minutes after the addition is complete.[9]
-
The product can be isolated and purified by recrystallization from a suitable solvent such as ethanol.
Chemical Reactivity and Applications
The reactivity of 2-Amino-5-methyl-3-thiophenecarbonitrile is primarily centered around the nucleophilic character of the amino group.
Reaction with Electrophiles
The amino group readily reacts with electrophiles. A notable application is its reaction with 2-fluoronitrobenzene in the presence of a base to form 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a key intermediate in the synthesis of Olanzapine.[6]
Caption: Workflow for the synthesis of a key Olanzapine intermediate.
Pharmaceutical Intermediate
The predominant application of 2-Amino-5-methyl-3-thiophenecarbonitrile is as a foundational building block in the pharmaceutical industry, specifically for the production of Olanzapine.[1][2] Its structural features are crucial for constructing the thieno[2,3-b][10][11]benzodiazepine core of the drug.[9]
Safety and Handling
2-Amino-5-methyl-3-thiophenecarbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from strong oxidizing agents.[10]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If swallowed, seek immediate medical attention.[12]
Conclusion
2-Amino-5-methyl-3-thiophenecarbonitrile is a compound of significant interest in medicinal chemistry and process development. Its efficient synthesis via the Gewald reaction and its critical role as a precursor to Olanzapine underscore its industrial importance. A thorough understanding of its chemical properties, reactivity, and handling is essential for its safe and effective utilization in research and pharmaceutical manufacturing.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | 138564-59-7 | Benchchem [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. 2-Amino-5-Methyl-3-Thiophenecarbonitrile | Chemical Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
